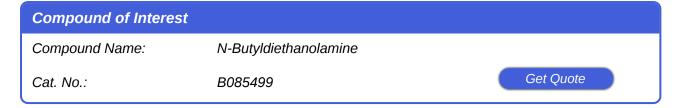


Spectroscopic Profile of N-Butyldiethanolamine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Butyldiethanolamine** (CAS No. 102-79-4), a tertiary amine with significant applications in various industrial and research settings. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **N-Butyldiethanolamine**.

¹H NMR Spectroscopic Data



| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|-------------------------|--------------|-------------|------------------------------------|
| 0.91 | t | 3H | СНз |
| 1.34 | sextet | 2H | CH2-CH3 |
| 1.46 | quintet | 2H | N-CH ₂ -CH ₂ |
| 2.50 | t | 2H | N-CH ₂ (butyl) |
| 2.60 | t | 4H | N-CH2 (ethanol) |
| 3.59 | t | 4H | O-CH ₂ |
| 3.89 | S | 2H | ОН |

¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |
|----------------------|------------------------------------|
| 14.0 | CH₃ |
| 20.6 | CH ₂ -CH ₃ |
| 29.5 | N-CH ₂ -CH ₂ |
| 52.0 | N-CH₂ (butyl) |
| 56.6 | N-CH₂ (ethanol) |
| 60.1 | O-CH ₂ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--------------------------|
| 3386 | Strong, Broad | O-H stretch |
| 2956, 2931, 2871 | Strong | C-H stretch (aliphatic) |
| 1465 | Medium | C-H bend |
| 1072, 1040 | Strong | C-O stretch, C-N stretch |



Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|--|
| 161 | 5 | [M]+ (Molecular Ion) |
| 130 | 100 | [M - CH ₂ OH] ⁺ |
| 116 | 20 | [M - C₂H₅OH]+ |
| 102 | 15 | [M - C ₃ H ₇ O] ⁺ |
| 88 | 80 | [M - C4H9O]+ |
| 72 | 30 | [C4H10N]+ |
| 58 | 40 | [C3H8N]+ |
| 44 | 60 | [C ₂ H ₆ N] ⁺ |
| 30 | 50 | [CH ₄ N] ⁺ |

Experimental Protocols

The spectroscopic data presented above were acquired using standard analytical techniques. The following outlines the general experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrument: JEOL EX-90 spectrometer.
- Solvent: Deuterated chloroform (CDCl3).
- Concentration: Approximately 5-10 mg of **N-Butyldiethanolamine** in 0.5 mL of solvent.
- Reference: Tetramethylsilane (TMS) at 0 ppm.
- ¹H NMR: The spectrum was acquired at 90 MHz.
- ¹³C NMR: The spectrum was acquired at 22.5 MHz.

Infrared (IR) Spectroscopy:



- Instrument: JASCO Corporation, FT/IR-410.
- Method: Attenuated Total Reflectance (ATR).
- Sample Preparation: A small drop of neat N-Butyldiethanolamine was placed directly on the ATR crystal.
- Spectral Range: 4000-400 cm⁻¹.

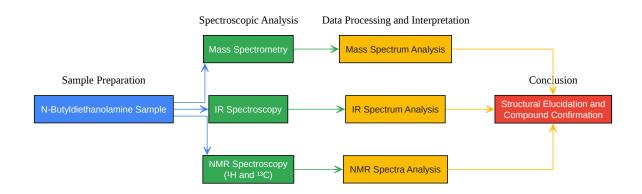
Mass Spectrometry (MS):

- Instrument: Hitachi M-80B mass spectrometer.
- Ionization Method: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- · Inlet System: Direct inlet.
- Mass Range: Scanned over a mass-to-charge ratio (m/z) range appropriate for the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N-Butyldiethanolamine**.





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